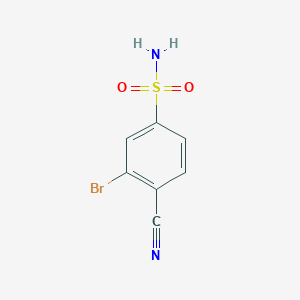

3-Bromo-4-cyanobenzene-1-sulfonamide

Description

Properties

IUPAC Name |

3-bromo-4-cyanobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O2S/c8-7-3-6(13(10,11)12)2-1-5(7)4-9/h1-3H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIVRFSHMNHNXJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonation of 4-Cyanobenzene Derivatives

One prominent method involves the electrophilic aromatic substitution of a suitably substituted benzene derivative, such as 4-cyanobenzenesulfonyl chloride, with bromine. This process typically proceeds under controlled conditions to selectively introduce the bromine atom at the desired position.

4-Cyanobenzenesulfonyl chloride + Br₂ → 3-Bromo-4-cyanobenzene-1-sulfonyl chloride

- Solvent: Dichloromethane or chloroform

- Catalyst: Iron(III) bromide or other Lewis acids

- Temperature: 0–25°C

- Reaction time: 2–4 hours

- The reaction's regioselectivity is influenced by the electron-withdrawing nitrile group, which directs electrophilic substitution to the ortho and para positions.

- Purification typically involves recrystallization or column chromatography to achieve high purity (>95%).

Chlorosulfonation Followed by Nucleophilic Substitution

Another route involves initial chlorosulfonation of a brominated precursor, followed by conversion to the sulfonamide:

Step 1: Chlorosulfonation of 4-bromobenzonitrile:

4-Bromobenzonitrile + chlorosulfonic acid → 3-Bromo-4-cyanobenzenesulfonyl chloride

Step 2: Conversion to sulfonamide:

3-Bromo-4-cyanobenzenesulfonyl chloride + ammonia or primary amines → sulfonamide

- Chlorosulfonation: Reflux in chlorosulfonic acid, inert atmosphere

- Sulfonamide formation: Reaction with ammonia or amines in polar solvents like ethanol or acetonitrile, at room temperature or mild heating

- High yield and regioselectivity

- Suitable for scale-up in industrial settings

Multi-step Synthesis via Cyanation and Sulfonation

A more complex approach involves cyanation of a brominated precursor, followed by sulfonation:

Step 1: Bromination of benzene:

Benzene + Br₂ (with FeBr₃ catalyst) → Bromobenzene

Step 2: Nitrile formation:

Bromobenzene + CuCN or via Sandmeyer reaction → 4-Bromobenzonitrile

Step 3: Sulfonation:

4-Bromobenzonitrile + chlorosulfonic acid → 3-Bromo-4-cyanobenzenesulfonyl chloride

Step 4: Conversion to sulfonamide:

Sulfonyl chloride + ammonia → sulfonamide

- Each step requires purification and characterization.

- Reaction conditions are optimized to prevent over- or under-substitution.

Reaction Conditions and Optimization Data

| Method | Reagents | Solvent | Catalyst | Temperature | Yield (%) | Remarks |

|---|---|---|---|---|---|---|

| Direct Bromination | Br₂, FeBr₃ | CH₂Cl₂ | Yes | 0–25°C | 70–85 | Regioselectivity influenced by nitrile group |

| Chlorosulfonation | Chlorosulfonic acid | - | - | Reflux | 80–90 | Requires careful control to avoid poly-sulfonation |

| Cyanation (Sandmeyer) | CuCN, HCl | Ethanol | - | Reflux | 60–75 | Multi-step process, needs purification |

| Nucleophilic Substitution | NH₃ or amines | Polar solvents | - | Room temp | 85–95 | High selectivity for sulfonamide formation |

Analytical Validation and Purity Enhancement

- Recrystallization: Using solvents like ethanol, acetonitrile, or ethyl acetate to enhance purity.

- Column Chromatography: Employing silica gel with suitable eluents.

- Spectroscopic Confirmation:

| Technique | Purpose | Key Features |

|---|---|---|

| NMR (¹H, ¹³C) | Structural confirmation | Aromatic signals, nitrile, sulfonamide NH₂ |

| IR Spectroscopy | Functional groups | S=O stretch (~1370 cm⁻¹), C≡N (~2240 cm⁻¹) |

| Mass Spectrometry | Molecular weight verification | Molecular ion peaks consistent with expected mass |

Summary Table of Preparation Methods

| Method | Advantages | Limitations | Typical Yield | Suitability |

|---|---|---|---|---|

| Direct Bromination | Simple, scalable | Regioselectivity challenges | 70–85% | Industrial scale synthesis |

| Chlorosulfonation + Nucleophilic Substitution | High regioselectivity | Multi-step, requires purification | 80–90% | Laboratory and industrial |

| Cyanation + Sulfonation | Versatile, precise | Longer synthesis time | 60–75% | Research and development |

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-cyanobenzene-1-sulfonamide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions.

Electrophilic Aromatic Substitution: The cyano and sulfonamide groups can direct electrophilic substitution reactions to specific positions on the benzene ring.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

Electrophilic Aromatic Substitution: Reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) under controlled temperatures.

Reduction: Reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Nucleophilic Substitution: Formation of substituted sulfonamides or thiols.

Electrophilic Aromatic Substitution: Formation of nitro or sulfonic acid derivatives.

Reduction: Formation of primary amines.

Scientific Research Applications

3-Bromo-4-cyanobenzene-1-sulfonamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and protein-ligand interactions.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-4-cyanobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The cyano group can participate in π-π stacking interactions with aromatic residues, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Substituent Effects and Reactivity

The table below compares 3-Bromo-4-cyanobenzene-1-sulfonamide with key analogs from the evidence, highlighting substituent diversity and functional implications:

Key Structural and Functional Differences

Electronic Effects: The cyano group in the target compound is strongly electron-withdrawing, deactivating the aromatic ring and directing electrophilic substitutions to specific positions. In contrast, analogs with amino (e.g., ) or methoxy groups () exhibit electron-donating effects, altering reaction pathways. Halogen Diversity: Bromine is common across all compounds, but the presence of chlorine () introduces additional steric and electronic challenges in synthetic modifications.

Solubility and Polarity: The disulfonamide analog () exhibits higher polarity and water solubility due to dual -SO₂NH₂ groups, whereas the target compound and mono-sulfonamide analogs () are more lipophilic, favoring organic solvents.

Pharmacological Potential: Disulfonamides () are historically associated with diuretic or carbonic anhydrase inhibitory activity. The target compound’s cyano group may confer unique binding interactions in enzyme inhibition or receptor modulation, though this requires experimental validation.

Biological Activity

3-Bromo-4-cyanobenzene-1-sulfonamide is a compound of significant interest in medicinal chemistry and biochemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the following structural features:

- Bromine (Br) : A halogen that can influence the compound's reactivity.

- Cyano (CN) : A nitrile group that can participate in various interactions with biomolecules.

- Sulfonamide (SO2NH2) : A functional group known for its ability to form hydrogen bonds with amino acids in proteins.

The biological activity of this compound primarily arises from its interactions with proteins and enzymes. Key mechanisms include:

- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. This mechanism is particularly relevant in the context of drug design for conditions such as bacterial infections and cancer.

- Protein-Ligand Interactions : The compound may stabilize binding through π-π stacking interactions with aromatic residues, enhancing its inhibitory effects on target proteins .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Case Studies and Research Findings

- Inhibition of SARS-CoV-2 nsp14 :

-

Antimicrobial Mechanism :

- The sulfonamide moiety has been extensively studied for its antimicrobial properties, particularly against Gram-positive bacteria. Research indicates that compounds like this compound can inhibit dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.

- Cancer Therapeutics :

Q & A

Basic: What are the recommended synthetic routes for 3-Bromo-4-cyanobenzene-1-sulfonamide, and how can regioselectivity be controlled?

Methodological Answer:

The synthesis typically involves sulfonylation of a brominated aromatic precursor. A plausible route starts with 3-bromo-4-cyanobenzene, where sulfonation is achieved using chlorosulfonic acid under controlled temperatures (0–5°C). The intermediate sulfonyl chloride is then treated with ammonia or ammonium hydroxide to yield the sulfonamide. Regioselectivity is ensured by steric and electronic effects: the bromine atom deactivates the ring, directing sulfonation to the para position relative to the nitrile group. Purity can be verified via HPLC (>95% by GC or HPLC, as seen in related brominated sulfonamides) .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Combine spectroscopic and chromatographic methods:

- NMR : Confirm substitution pattern using - and -NMR. The deshielded sulfonamide protons (~7.5–8.5 ppm) and nitrile carbon (~115 ppm) are key markers.

- Mass Spectrometry (MS) : Validate molecular weight (e.g., via ESI-MS, expected [M+H] at m/z 275).

- HPLC/GC : Assess purity using reverse-phase HPLC (C18 column, acetonitrile/water gradient) or GC with flame ionization detection .

Advanced: How can crystallographic data resolve ambiguities in the spatial arrangement of substituents?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is critical. Use SHELX programs (e.g., SHELXL for refinement) to solve the structure. Key parameters include bond angles between sulfonamide S=O groups and the aromatic plane, which typically deviate by 5–10°. For example, in related brominated sulfonamides, the sulfonyl group adopts a near-perpendicular orientation to the benzene ring . Data collection at low temperature (100 K) minimizes thermal motion artifacts.

Advanced: What strategies optimize this compound’s stability under varying pH and temperature conditions?

Methodological Answer:

Perform accelerated stability studies:

- Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >200°C for sulfonamides).

- pH Stability : Incubate in buffered solutions (pH 1–12) and monitor degradation via UV-Vis spectroscopy. Sulfonamides are typically stable in acidic conditions but hydrolyze under strong alkaline conditions.

- Light Sensitivity : Conduct photostability tests (ICH Q1B guidelines) using UV/visible light exposure .

Advanced: How can contradictory bioactivity data in enzyme inhibition assays be resolved?

Methodological Answer:

Address discrepancies through:

- Dose-Response Curves : Ensure IC values are derived from ≥3 independent experiments.

- Enzyme Source Variability : Compare results using recombinant vs. native enzymes.

- Statistical Validation : Apply ANOVA or mixed-effects models to account for batch effects. Cross-validate with orthogonal assays (e.g., SPR for binding affinity) .

Advanced: What computational methods predict the compound’s interactions with biological targets?

Methodological Answer:

Use molecular docking (AutoDock Vina, Glide) and molecular dynamics (GROMACS):

- Docking : Screen against sulfonamide-binding pockets (e.g., carbonic anhydrase). The nitrile group may act as a hydrogen-bond acceptor.

- Free Energy Calculations : Apply MM/PBSA to estimate binding energies.

- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity, leveraging the compound’s logP (~2.5) and topological polar surface area (~90 Ų) .

Advanced: How can competing reaction pathways (e.g., nitrile vs. sulfonamide reactivity) be managed in derivatization?

Methodological Answer:

- Protecting Groups : Temporarily protect the sulfonamide with tert-butyloxycarbonyl (Boc) to prioritize nitrile reactions (e.g., hydrolysis to carboxylic acid).

- Catalytic Conditions : Use Pd-catalyzed cross-coupling (Suzuki-Miyaura) for selective bromine substitution while preserving the sulfonamide and nitrile groups.

- Kinetic Monitoring : Track reaction progress via in-situ IR spectroscopy to detect intermediate formation .

Basic: What purification techniques are effective for removing halogenated by-products?

Methodological Answer:

- Column Chromatography : Use silica gel with ethyl acetate/hexane gradients. Brominated impurities often elute earlier due to lower polarity.

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences.

- HPLC Prep : Employ reverse-phase preparative HPLC for high-purity isolation (>99%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.